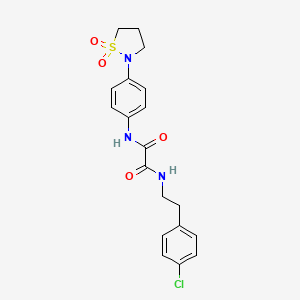

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-15-4-2-14(3-5-15)10-11-21-18(24)19(25)22-16-6-8-17(9-7-16)23-12-1-13-28(23,26)27/h2-9H,1,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWYNTHSRQOZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 4-chlorophenethylamine, under controlled conditions.

Introduction of the isothiazolidinyl group: The isothiazolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor, such as 2-aminothiazolidine-1,1-dioxide, reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N1-(4-chlorophenethyl)-N2-(4-aminophenyl)oxalamide: Similar structure but lacks the isothiazolidinyl group.

N1-(4-chlorophenethyl)-N2-(4-(methylsulfonyl)phenyl)oxalamide: Contains a methylsulfonyl group instead of the isothiazolidinyl group.

Uniqueness

The presence of the isothiazolidinyl group in N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.

Biological Activity

N1-(4-chlorophenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic compound belonging to the class of oxalamide derivatives. Its complex molecular structure includes both chlorophenethyl and isothiazolidin moieties, which contribute to its unique chemical properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

- Molecular Formula : C19H20ClN3O4S

- Molecular Weight : 421.9 g/mol

- CAS Number : 1105205-45-5

The compound is characterized by a white crystalline solid form and exhibits diverse chemical reactivity due to its functional groups. The presence of the chlorinated phenyl ring enhances its lipophilicity, which is crucial for biological activity.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural characteristics often exhibit significant pharmacological effects. Potential activities associated with this compound include:

- Antimicrobial Activity : Compounds with chlorophenyl and isothiazolidin functionalities have shown promise against various bacterial strains. For instance, studies on related chloroacetamides indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- Antitumor Activity : Similar oxalamide derivatives have been tested for their antitumor properties, demonstrating varying degrees of cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially predicted through SAR analysis based on the functional groups present in the molecule. Key factors influencing its activity include:

- Chlorination : The presence of a chlorinated phenyl ring enhances the compound's ability to penetrate cell membranes due to increased lipophilicity.

- Isothiazolidin Moiety : This structural component may contribute to unique interactions within biological systems, potentially leading to novel pharmacological effects.

Antimicrobial Studies

A study conducted on N-substituted phenyl-2-chloroacetamides demonstrated that compounds bearing halogenated phenyl rings exhibited significant antimicrobial activity. The study confirmed that the position of substituents on the phenyl ring affected efficacy against different microbial strains .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Moderate | Less Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |

Antitumor Studies

Research on oxalamide derivatives has highlighted their potential as antitumor agents. For example, a derivative was found to exhibit an IC50 value of approximately 9.4 µM against various cancer cell lines . This suggests that similar compounds, including this compound, could be explored for anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.